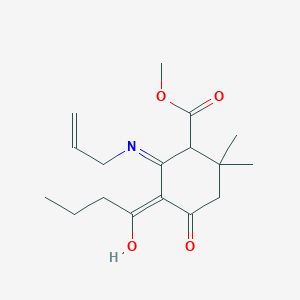![molecular formula C14H16N4O3S B6098079 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6098079.png)
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide, also known as EPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPTA belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide is complex and involves multiple pathways. In cancer cells, this compound inhibits the activity of ribonucleotide reductase by binding to the active site of the enzyme. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. This compound also activates the p53 pathway, which induces apoptosis in cancer cells. In viral infections, this compound inhibits the entry and fusion of the virus by interacting with the viral envelope proteins. This compound also disrupts the viral replication cycle by inhibiting the viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also reduces the production of reactive oxygen species (ROS), which are known to contribute to cancer development. In viral infections, this compound inhibits the viral entry and fusion process, leading to a decrease in viral replication. This compound also modulates the immune response by activating the production of cytokines and chemokines.
実験室実験の利点と制限
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound also has a low toxicity profile, making it a promising candidate for drug development. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. This compound also has a short half-life, which may require frequent dosing.
将来の方向性
There are several future directions for the research and development of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide. One of the potential applications of this compound is in the treatment of viral infections, particularly in the development of novel antiviral therapies. This compound can also be used as a lead compound for the development of new anticancer agents. Further research is needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties. In addition, the molecular mechanisms of this compound's biological activities need to be further elucidated to fully understand its potential applications in medicine.
In conclusion, this compound is a promising compound that has shown potential applications in the treatment of cancer, viral infections, and neurodegenerative diseases. Its mechanism of action involves multiple pathways, and it has a wide range of biochemical and physiological effects. Further research is needed to optimize its synthesis method, improve its pharmacokinetic properties, and fully understand its potential applications in medicine.
合成法
The synthesis of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide is a multi-step process that involves the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide to form the intermediate compound, followed by the reaction with 4-amino-6-hydroxy-2-pyrimidine thiol. The final product is obtained through the acetylation of the amino group with acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential applications in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potent inhibitor of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In the field of virology, this compound has demonstrated antiviral activity against several viruses, including HIV, HCV, and HSV. This compound has been shown to inhibit viral replication by blocking the viral entry and fusion process. In addition, this compound has been investigated for its potential neuroprotective effects in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLCLMFYMIJTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6097996.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)

![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6098018.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6098031.png)
![5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6098039.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6098046.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6098053.png)
![2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098063.png)
![2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide](/img/structure/B6098070.png)
![N-[1-({2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6098081.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)
![4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)morpholine](/img/structure/B6098100.png)